molecular formula C11H9N3O3S B8298384 4-Amino-2-benzamidothiazole-5-carboxylic Acid

4-Amino-2-benzamidothiazole-5-carboxylic Acid

Cat. No. B8298384
M. Wt: 263.27 g/mol
InChI Key: LESZCGZSTAQWDN-UHFFFAOYSA-N
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Patent
US08541457B2

Procedure details

To a solution of methyl 4-amino-2-benzamidothiazole-5-carboxylate (0.16 g, 0.57 mmol) in tetrahydrofuran (10 mL) and water (5 mL) was added lithium hydroxide monohydrate (0.007 g, 1.60 mmol). The reaction mixture was stirred at ambient temperature for 16 hours and adjusted to pH 5˜6 with 5% hydrochloric acid. The mixture was extracted with ethyl acetate (3×100 mL) and the combined organic extract was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated to afford the title compound (0.14 g, 88%); MS (ES+) m/z 263.4 (M+1).
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.007 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4]([NH:11][C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[S:5][C:6]=1[C:7]([O:9]C)=[O:8].O.[OH-].[Li+].Cl>O1CCCC1.O>[NH2:1][C:2]1[N:3]=[C:4]([NH:11][C:12](=[O:19])[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[S:5][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
NC=1N=C(SC1C(=O)OC)NC(C1=CC=CC=C1)=O
Name
lithium hydroxide monohydrate
Quantity
0.007 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1N=C(SC1C(=O)O)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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